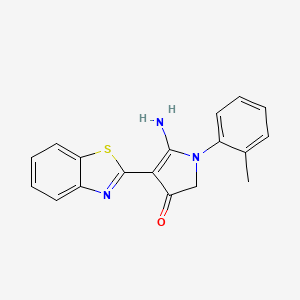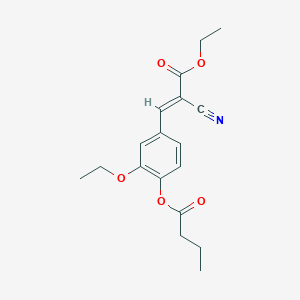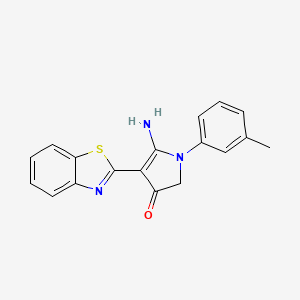
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methylphenyl)-2H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methylphenyl)-2H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzothiazole moiety, and a pyrrolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methylphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 2-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with an appropriate reagent, such as ethyl acetoacetate, under acidic or basic conditions to yield the desired pyrrolone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methylphenyl)-2H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methylphenyl)-2H-pyrrol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methylphenyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one
Uniqueness
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methylphenyl)-2H-pyrrol-3-one is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering distinct advantages in specific applications.
Propriétés
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methylphenyl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-11-6-2-4-8-13(11)21-10-14(22)16(17(21)19)18-20-12-7-3-5-9-15(12)23-18/h2-9H,10,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZCLALUOHZERS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-tert-butylbenzoate](/img/structure/B7744361.png)
![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] 3,4,5-triethoxybenzoate](/img/structure/B7744365.png)
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]oxyphenyl]prop-2-enoate](/img/structure/B7744378.png)
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[(E)-3-(4-propoxyphenyl)prop-2-enoyl]oxyphenyl]prop-2-enoate](/img/structure/B7744380.png)
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]oxyphenyl]prop-2-enoate](/img/structure/B7744383.png)
![ethyl (E)-3-[4-[(E)-3-(4-butoxyphenyl)prop-2-enoyl]oxy-3-ethoxyphenyl]-2-cyanoprop-2-enoate](/img/structure/B7744384.png)
![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] (E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoate](/img/structure/B7744392.png)
![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] (E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B7744399.png)
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[4-(3-methylphenoxy)butanoyloxy]phenyl]prop-2-enoate](/img/structure/B7744409.png)
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[4-(4-methoxyphenoxy)butanoyloxy]phenyl]prop-2-enoate](/img/structure/B7744416.png)



